(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
Description
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic small molecule featuring a thiazole core linked to a 1-methylindole moiety and a pyrrolidine methanone group.
Properties
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-19-14-7-3-2-6-12(14)10-15(19)16-18-13(11-22-16)17(21)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTVPBPDMGUFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic derivative that combines an indole moiety with a thiazole and pyrrolidine structure. This unique combination suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazole-containing compounds. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in the compound is crucial for its anticancer activity, as evidenced by structure-activity relationship (SAR) studies.
A notable study reported that thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines, indicating potent cytotoxicity . The mechanism involves the disruption of cellular processes and induction of apoptosis in cancer cells.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. One study found that specific thiazole-integrated compounds displayed significant anticonvulsant activity, with some compounds achieving 100% protection in animal models . The SAR analysis indicated that modifications to the thiazole structure could enhance anticonvulsant efficacy.
Case Studies
- Antitumor Efficacy : A series of synthesized thiazole derivatives were tested against human glioblastoma U251 cells and melanoma WM793 cells. Compounds with specific substitutions on the phenyl ring showed enhanced activity, with IC50 values comparable to standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain thiazole derivatives interacted with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that involves binding to key regulatory proteins within cancer cells .
Data Table: Biological Activity Overview
| Biological Activity | Test System | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | U251 Cells | 1.61 | Induction of apoptosis |
| Anticonvulsant | Animal Models | N/A | Modulation of neuronal excitability |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural variations among related compounds include substitutions on the indole ring, thiazole substituents, and the choice of amine (pyrrolidine vs. piperidine/piperazine derivatives). Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogues
*Calculated based on molecular formula C₁₇H₁₇N₃OS.
Key Observations:
Amine Modifications :
- The 4-hydroxypiperidine group (CAS 1072895-05-6) introduces polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration.
- The pyridinylethyl-piperazine moiety (CAS 1574483-80-9) adds a basic nitrogen and aromatic surface area, which may enhance interactions with charged or aromatic residues in target proteins .
Pharmacological Implications : The Finlay et al. (2012) compound demonstrates that indole-thiazole-pyrrolidine hybrids can achieve high potency (nM-range IC₅₀) when combined with electron-withdrawing groups (e.g., trifluoromethyl) on adjacent rings .
Physicochemical Data:
While explicit data (e.g., melting point, solubility) for the target compound are unavailable, analogs suggest:
- LogP : Estimated ~2.5–3.5 (moderate lipophilicity due to pyrrolidine and methylindole).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
